1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a phenyl group, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety
Preparation Methods
The synthesis of 1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other similar compounds, such as:
1-Phenylpiperazine: Lacks the trifluoromethyl-pyridine moiety, resulting in different chemical and biological properties.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine: Contains a chloro group instead of a phenyl group, leading to variations in reactivity and applications.
1-[4-(trifluoromethyl)phenyl]-4-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)piperazine: Has additional phenyl groups, which may enhance its biological activity.
Properties
IUPAC Name |
1-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3/c17-16(18,19)13-6-7-15(20-12-13)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZKBJYVSPPXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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